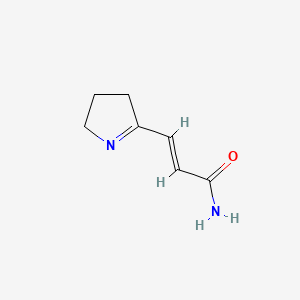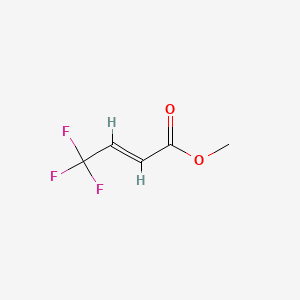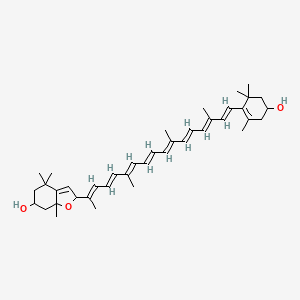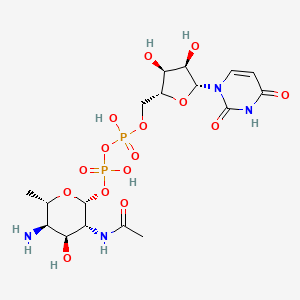
(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Role in Plant Stress Response and Development
(9R,13R)-10,11-Dihydro-12-oxo-15-phytoenoic acid (referred to as 10-OPEA) plays a crucial role in plant stress response and development. Studies have shown that 10-OPEA accumulation is triggered by fungal and insect attacks in maize, acting as a strong inhibitor of microbial and herbivore growth. This compound is involved in specific transcript accumulation linked to detoxification, secondary metabolism, jasmonate regulation, and protease inhibition. As a cell death signal, 10-OPEA activates cysteine protease activity, leading to ion leakage and apoptotic-like DNA fragmentation (Christensen et al., 2016).
Phytoalexin Activity and Plant Defense
10-OPEA exhibits phytoalexin activity, which is essential for plant defense mechanisms. In maize, 10-OPEA and related compounds, termed "death acids," accumulate in response to fungal infection, showing significant phytotoxicity. These compounds are far more abundant than jasmonates in infected tissues and are effective in suppressing the growth of fungi and herbivores. Their activities are consistent with specialized local roles in plant defense (Christensen et al., 2015).
Stereospecific Biosynthesis in Plants
Research on young maize roots revealed complex patterns of oxylipins, highlighting the significant role of 10-OPEA. The biosynthesis of 10-OPEA, mainly as the 9S,13S-enantiomer, was observed, suggesting the existence of a new type of allene oxide cyclase active towards 9-lipoxygenase-derived hydroperoxides. This finding suggests a critical role of 10-OPEA in the complex network of plant oxylipin metabolism (Ogorodnikova et al., 2015).
Enzymatic Activity and Substrate Specificity
The substrate specificity and enzymatic activity related to 10-OPEA have been studied extensively. The 12-oxophytodienoate-10,11-reductase (OPR) enzymes exhibit different stereoselectivities for 12-oxophytodienoic acid (OPDA) isomers, including 10-OPEA. The presence of two isoenzymes with different stereoselectivities for these compounds suggests a complex regulation of oxylipin biosynthesis in plants (Schaller et al., 1998).
Cyclopentenone Formation in Potato
Studies on potato stolons incubated with linoleic acid showed the formation of 10-OPEA as a major product. This finding emphasizes the broad occurrence of 10-OPEA biosynthesis in different plant species, contributing to our understanding of plant fatty acid metabolism and its role in stress responses and development (Hamberg, 2000).
Propriétés
IUPAC Name |
8-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,15-16H,2,4-6,8-14H2,1H3,(H,20,21)/b7-3-/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXZFDKIRZBJEP-GTOOTHNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@@H](CCC1=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420835 | |
| Record name | (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136845-14-2 | |
| Record name | (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,2S,4R,5R,6R,9S,10R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1230864.png)
![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)

![(NE)-N-[1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B1230872.png)


![(2S)-2-amino-N-[(2S,3S,4R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1230876.png)
![3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one](/img/structure/B1230877.png)
![(2Z)-5-methyl-3-(2-methylallyl)-2-[(Z)-(3-methyl-4-oxo-thiazolidin-2-ylidene)hydrazono]thiazolidin-4-one](/img/structure/B1230879.png)
